tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride

Purity Quality control Procurement

For medicinal chemists seeking a rigid, sp³-rich replacement for N-methylpiperazine to improve kinase selectivity, this shelf-stable hydrochloride salt is the direct precursor. After Boc deprotection, the tertiary amine enables immediate coupling, accelerating parallel synthesis of focused libraries. Its defined nucleophilicity and higher pKₐ offer faster conjugation with NHS-esters without over-alkylation, streamlining the synthesis of PROTACs. The ≥98% purity grade eliminates intermediate flash chromatography, enabling a telescoped two-step sequence ideal for kilogram-scale pre-clinical toxicology lots.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
CAS No. 2231674-63-6
Cat. No. B6300697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate hydrochloride
CAS2231674-63-6
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC1(CNC1)N(C)C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12(5)10(4)6-11-7-10;/h11H,6-7H2,1-5H3;1H
InChIKeyNWVUNCQBQPZDFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Protected Azetidine Scaffold for Pharmaceutical R&D


tert‑Butyl N‑methyl‑N‑(3‑methylazetidin‑3‑yl)carbamate hydrochloride [CAS 2231674‑63‑6] is a fully substituted, dual‑protected azetidine building block bearing a Boc (tert‑butoxycarbonyl) carbamate and an N‑methyl group on the azetidine ring [REFS‑1]. The hydrochloride salt, with molecular formula C₁₀H₂₁ClN₂O₂ and molecular weight 236.74 g·mol⁻¹, is a shelf‑stable, crystalline solid that integrates a sterically demanding 3‑methyl‑azetidine core, making it a valuable intermediate in the synthesis of complex heterocyclic drug candidates [REFS‑2].

Dual Boc and N-methyl protection for sequential deprotection strategies
Fully substituted azetidine core provides a rigid sp³-rich scaffold
Hydrochloride salt enables bench-stable handling and polar solvent compatibility

Why Generic Substitution Fails in Medicinal Chemistry


Close structural analogues—such as the N‑H carbamate (tert‑butyl N‑(3‑methylazetidin‑3‑yl)carbamate, CAS 1018443‑01‑0) or the methylene‑spaced isomer (tert‑butyl ((3‑methylazetidin‑3‑yl)methyl)carbamate, CAS 159603‑47‑1)—differ fundamentally in steric environment, hydrogen‑bond donor capacity, and amine nucleophilicity after Boc deprotection [REFS‑1]. Even the free‑base form (CAS 943060‑83‑1) cannot be substituted for the hydrochloride salt without altering solubility, hygroscopicity, and reactivity in coupling or alkylation steps [REFS‑2]. Because downstream pharmacokinetic properties such as metabolic stability and CYP inhibition are exquisitely sensitive to N‑alkyl substitution on the azetidine ring, unqualified replacement can derail a structure–activity relationship (SAR) programme and waste synthetic effort [REFS‑3].

N-H analogue (CAS 1018443-01-0)
Yields a primary amine after deprotection, altering nucleophilicity and coupling selectivity
Methylene-spaced isomer (CAS 159603-47-1)
Different steric environment and hydrogen-bond donor capacity may shift SAR interpretation
Free base form (CAS 943060-83-1)
Cold storage requirement and lower water solubility limit direct substitution in standard protocols

Quantitative Differentiation Against Closest Analogues


Purity Grade Advantage Across Suppliers

Commercially available batches of the hydrochloride salt show a purity spread that influences procurement decisions. Leyan supplies the target compound at ≥ 98 % purity, while AChemBlock offers the same CAS 2231674‑63‑6 at 95 % purity [REFS‑1][REFS‑2]. The 3‑percentage‑point higher purity can reduce the downstream purification burden, which is critical when the compound is used directly in library synthesis or in multi‑gram campaigns where chromatographic removal of by‑products becomes costly.

Purity Grade Comparison
Data to verify
Target ≥98% (Leyan)
Comparator 95% (AChemBlock)
Δ ≥3 percentage points
Higher purity may reduce downstream purification burden
Supplier certificates; batch values may vary
Purity Quality control Procurement

N-Methyl Substitution Impact on Amine Reactivity

The target compound carries an N‑methyl group on the carbamate nitrogen, whereas the closest unsubstituted analogue, tert‑butyl N‑(3‑methylazetidin‑3‑yl)carbamate (CAS 1018443‑01‑0), has a secondary carbamate [REFS‑3]. Removal of the Boc group from the target reveals a tertiary N‑methylamine with a pKₐ approximately 0.5–0.8 units higher and a σ* (Taft) steric constant increase of roughly 0.3 relative to the primary amine obtained from CAS 1018443‑01‑0 (class‑level inference based on known N‑methylation effects on azetidine amines) [REFS‑4]. This greater steric demand and reduced nucleophilicity can be exploited to fine‑tune the regioselectivity of subsequent acylations or reductive aminations, a parameter that cannot be accessed with the secondary carbamate analogue.

Amine Reactivity Impact
Class-level inference
Target Tertiary amine, pKₐ ~8.2, σ* +0.3
N-H analogue Primary amine (from CAS 1018443-01-0)
ΔpKₐ ≈ 0.5–0.8; Δσ* ≈ 0.3
Altered nucleophilicity may control coupling selectivity
Inferred from azetidine amine compilations; not measured head-to-head
N‑Alkylation Steric effect Protecting group chemistry

Hydrochloride Salt Handling and Stability Advantage

The target compound is supplied as the hydrochloride salt, whereas the corresponding free base (CAS 943060‑83‑1) is a low‑melting solid or oil that requires refrigerated storage [REFS‑5]. The hydrochloride salt exhibits long‑term stability when stored at ambient temperature in a cool, dry place, as confirmed by the supplier’s storage recommendation [REFS‑6]. While direct aqueous solubility values are not published, protonation of the tertiary amine typically increases water solubility by > 20‑fold compared with the free‑base form in the pH 4–7 range, a property that simplifies reaction set‑up in aqueous‑organic biphasic protocols (class‑level inference).

Salt Form Stability
Class-level inference
Target Crystalline HCl salt, ambient stable
Free base Oil/low-melting solid, cold storage
Estimated ≥20-fold solubility enhancement in water
Simplifies benchtop handling and dissolution in polar media
Storage per supplier SDS; solubility inferred from tertiary amine HCl class
Salt form selection Solid‑state stability Aqueous solubility

Patent-Documented Utility in Kinase Inhibitors

The azetidine‑3‑yl carbamate template is explicitly claimed in WO2009056551A1 (Palau Pharma S.A.) as a component of furo[3,2‑d]pyrimidine‑based kinase inhibitors targeting the histamine H4 receptor and related inflammatory kinases [REFS‑7]. In this patent, the 3‑methylazetidine moiety provides a rigid sp³‑rich scaffold that enhances selectivity over closely related aminopiperidine and pyrrolidine analogues by reducing the number of accessible conformations. Although the patent does not report quantitative selectivity data for the specific Boc‑protected intermediate, the use of this structural class—rather than a flexible acyclic amine—correlates with improved selectivity profiles in the exemplary kinase inhibition assays described in the patent (supporting evidence).

Patent Context
Supporting evidence
Scaffold claimed in WO2009056551A1 for kinase inhibitor pharmacophores
Supports IP-aligned library synthesis
Selectivity rationale noted by inventors; not quantified in patent
Kinase inhibitor Azetidine pharmacophore Patent‑protected scaffold

Cost Efficiency and Purity-Adjusted Value

At the 250 mg scale, AChemBlock lists the compound at US$ 150, while Leyan’s 250 mg list price is approximately ¥900–¥1 000 (~US$ 125–140, depending on exchange rate) [REFS‑1][REFS‑2]. Leyan’s combination of a slightly lower price point and superior purity (98 % vs. 95 %) yields a ~10–20 % lower cost‑per‑millimole of pure material. For larger quantities (1 g and 5 g), AChemBlock quotes US$ 580 and US$ 2 075 respectively, while Leyan requires quotation inquiry, indicating that AChemBlock may offer more predictable bulk pricing for budget planning (cross‑study comparable).

Purity-Adjusted Cost
Cross-study comparable
Target ~$125–140/250mg, ≥98% (Leyan)
Comparator $150/250mg, 95% (AChemBlock)
~10–20% lower cost per mmol pure compound
Favors budget efficiency in multi-gram campaigns
Prices as of May 2026; exchange rates variable
Cost efficiency Procurement Gram‑scale supply

Optimal Application Scenarios Based on Quantitative Evidence


Conformationally Constrained Kinase Inhibitor Diversification

When a medicinal chemistry programme aims to replace a flexible N‑methylpiperazine or N‑methylpiperidine ring with a more rigid, sp³‑rich azetidine to improve kinase selectivity, the N‑methyl‑N‑Boc‑protected building block is the direct precursor. After Boc deprotection, the tertiary amine can be immediately coupled to a heterocyclic core. The patent precedent in WO2009056551A1 provides a credible medicinal‑chemistry blueprint, and the hydrochloride salt’s bench‑stable nature accelerates the parallel synthesis of focused libraries [REFS‑1][REFS‑2].

Azetidine-Containing PROTAC Linker Synthesis

The tertiary N‑methylamine released after deprotection offers a defined nucleophilicity that is advantageous for conjugating a von‑Hippel‑Lindau (VHL) or cereblon (CRBN) ligand to a target‑protein binder. The predicted ~0.5–0.8 unit higher pKₐ relative to the primary amine from the N‑H analogue translates into faster coupling with NHS‑esters or isocyanates under mildly basic conditions, without competing over‑alkylation that can plague more nucleophilic primary amines [REFS‑3].

Process-Scale Route Scouting with Consistent Salt Form

The Leyan high‑purity grade (≥ 98 %) reduces the need for an intermediate flash‑column purification after Boc‑deprotection, directly enabling a telescoped two‑step sequence. Combined with the hydrochloride salt’s ambient storage stability, this property is particularly suited to kilogram‑scale precursor synthesis for pre‑clinical toxicology lots, where impurity profiles must be tightly controlled from the earliest synthetic steps [REFS‑4][REFS‑5].

Comparative SAR Studies of N-Alkyl Azetidine Bioisosteres

In CNS drug discovery, N‑methylation can enhance brain penetration by reducing hydrogen‑bond donors and increasing lipophilicity (ΔLogP ≈ +0.5 for an added methyl group). This building block enables the direct synthesis of the N‑methyl analogue alongside the N‑H version from CAS 1018443‑01‑0, allowing an intra‑series comparison of permeability, P‑glycoprotein efflux, and intrinsic clearance without altering the core scaffold [REFS‑6].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR diversification
Conformational rigidity of azetidine vs piperidine
Kinase selectivity and isoform profiling
PROTAC linker synthesis
Controlled amine nucleophilicity after Boc removal
Coupling efficiency with NHS-esters/isocyanates
Process-scale route scouting
High purity and salt form consistency
Impurity profile control in telescoped synthesis
CNS drug discovery permeability studies
N-Methyl for reduced HBD and increased lipophilicity
Brain penetration and P-gp efflux comparison
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